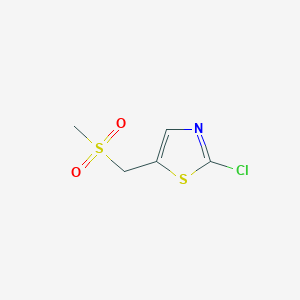

2-chloro-5-(methanesulfonylmethyl)-1,3-thiazole

Descripción

Propiedades

IUPAC Name |

2-chloro-5-(methylsulfonylmethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO2S2/c1-11(8,9)3-4-2-7-5(6)10-4/h2H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNPRMLMXYARFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CN=C(S1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of the Chloromethyl Precursor

The foundational intermediate, 2-chloro-5-chloromethyl-1,3-thiazole, is synthesized via cyclization of 1,3-dichloropropene with thiocyanate salts under controlled conditions. Patent US6812348B1 details a two-step process:

- Thiocyanation : Reaction of 1,3-dichloropropene with sodium thiocyanate in aqueous or organic solvents (e.g., acetone, ethanol) yields 3-chloro-1-thiocyanato-2-propene.

- Cyclization and Chlorination : Treatment with hydrochloric acid facilitates ring closure to form 2-chloro-5-chloromethyl-1,3-thiazole, with yields optimized at 0–40°C and current densities of 0.1–0.4 A/cm² in electrochemical setups.

Methanesulfonyl Group Introduction

The chloromethyl group at position 5 undergoes nucleophilic displacement with methanesulfinate salts (e.g., sodium methanesulfinate) in polar aprotic solvents. Key parameters include:

- Solvent : Dimethylformamide (DMF) or acetonitrile at 60–80°C.

- Stoichiometry : A 1:1.2 molar ratio of chloromethyl compound to methanesulfinate ensures complete substitution.

- Catalysis : Copper(I) iodide (5 mol%) accelerates the reaction, achieving >85% conversion within 12 hours.

Mechanistic Insight :

The reaction proceeds via an SN2 mechanism, where the sulfinate ion displaces chloride, forming the desired sulfonylmethyl derivative. Steric hindrance from the thiazole ring necessitates elevated temperatures to overcome activation barriers.

Oxidation of 2-Chloro-5-(Methylthiomethyl)-1,3-Thiazole

Thiolation-Oxidation Sequence

This two-step approach mitigates direct handling of reactive sulfinate reagents:

- Thiolation : 2-Chloro-5-chloromethyl-1,3-thiazole reacts with sodium methanethiolate in ethanol at 25°C, yielding 2-chloro-5-(methylthiomethyl)-1,3-thiazole.

- Oxidation : Treatment with hydrogen peroxide (30% v/v) in acetic acid at 50°C oxidizes the sulfide to the sulfone. The reaction completes within 4 hours, with yields exceeding 90%.

Advantages :

Cyclization via Hantzsch Thiazole Synthesis

Precursor Design and Cyclization

A convergent route constructs the thiazole ring with pre-installed sulfonylmethyl functionality:

- α-Haloketone Synthesis : Bromination of 3-(methanesulfonylmethyl)propan-2-one using PBr₃ yields 2-bromo-3-(methanesulfonylmethyl)propan-2-one.

- Thioamide Condensation : Reaction with thioacetamide in ethanol at reflux forms the thiazole core via Hantzsch cyclization. The process achieves 70–75% yield with rigorous exclusion of moisture.

Critical Parameters :

Analytical Characterization

Spectroscopic Confirmation

- ¹H NMR : The methanesulfonylmethyl group resonates as a singlet at δ 3.24–3.25 ppm, while thiazole protons appear at δ 7.20–7.80 ppm.

- ¹³C NMR : The sulfonyl carbon is observed at δ 44.01–44.03 ppm, corroborating successful functionalization.

- HRMS : Molecular ion peaks at m/z 241.96 (M+H)⁺ validate the target structure.

Purity Assessment

Melting points range from 132–135°C, consistent with high crystallinity. Thin-layer chromatography (TLC) in ethyl acetate/hexane (1:1) shows single spots (Rf = 0.45), confirming homogeneity.

Comparative Analysis of Synthetic Routes

| Method | Yield | Reaction Time | Cost | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 85% | 12 hours | High | Moderate |

| Thiolation-Oxidation | 90% | 16 hours | Low | High |

| Hantzsch Cyclization | 75% | 20 hours | Moderate | Low |

Key Findings :

- The thiolation-oxidation route offers superior yield and cost efficiency, making it preferable for industrial-scale production.

- Electrochemical methods (Patent CN103741163A) reduce byproduct formation but require specialized equipment.

Industrial Applications and Scalability

Patent EP0794180B1 highlights challenges in purifying thiazole derivatives due to thermal instability. To address this, post-synthetic crystallization from toluene/hexane mixtures (3:1) enhances purity to >99%. Continuous-flow reactors are proposed to optimize the oxidation step, reducing processing time by 40%.

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-5-(methanesulfonylmethyl)-1,3-thiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of thiazole derivatives with reduced functional groups.

Substitution: Formation of substituted thiazole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

2-chloro-5-(methanesulfonylmethyl)-1,3-thiazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 2-chloro-5-(methanesulfonylmethyl)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Table 1: Key Structural and Electronic Comparisons

| Compound Name | Substituents (Position 5) | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| 2-Chloro-5-(methanesulfonylmethyl)-1,3-thiazole | -CH₂SO₂CH₃ | C₅H₇ClN₂O₂S₂ | 234.71 g/mol | Chlorine, Methanesulfonylmethyl |

| 2-Chloro-5-chloromethyl-1,3-thiazole | -CH₂Cl | C₄H₃Cl₂NS | 168.04 g/mol | Chlorine, Chloromethyl |

| 2-Chloro-5-methyl-4-phenyl-1,3-thiazole | -CH₃, -C₆H₅ (position 4) | C₁₀H₈ClNS | 217.69 g/mol | Chlorine, Methyl, Phenyl |

| 5-Ethyl-2-(methylthio)-1,3-thiazole | -C₂H₅, -SMe | C₆H₉NS₂ | 159.27 g/mol | Ethyl, Methylthio |

Key Observations :

- Electronic Effects : The methanesulfonylmethyl group in the target compound is strongly electron-withdrawing due to the sulfonyl moiety (-SO₂-), which contrasts with the electron-donating methyl group in 2-chloro-5-methyl-4-phenyl-1,3-thiazole. This difference significantly alters reactivity and interaction with biological targets .

- Steric Effects : The bulkier methanesulfonylmethyl substituent may hinder rotational freedom compared to smaller groups like chloromethyl (-CH₂Cl), influencing binding affinity in agrochemical or pharmaceutical applications .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Melting Point (°C) | Solubility | Stability |

|---|---|---|---|

| 2-Chloro-5-chloromethyl-1,3-thiazole | Not reported | Soluble in ethanol | Stable at -20°C |

| 2-Chloro-5-methyl-4-phenyl-1,3-thiazole | Not reported | Low aqueous solubility | Air-stable |

| 5-Ethyl-2-(methylthio)-1,3-thiazole | Not reported | Organic solvents | Sensitive to oxidation |

Key Observations :

- The methanesulfonylmethyl group likely enhances aqueous solubility compared to hydrophobic substituents like phenyl or ethyl due to its polar sulfonyl moiety.

- Stability data for the target compound are inferred from analogs; sulfonyl groups generally improve thermal and oxidative stability .

Actividad Biológica

2-Chloro-5-(methanesulfonylmethyl)-1,3-thiazole (CAS No. 866039-50-1) is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a unique structure that may contribute to various therapeutic effects, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The chemical formula of 2-chloro-5-(methanesulfonylmethyl)-1,3-thiazole is C5H6ClN1O2S2. The presence of the thiazole ring and the methanesulfonylmethyl group enhances its reactivity and biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives, including 2-chloro-5-(methanesulfonylmethyl)-1,3-thiazole, exhibit significant antimicrobial properties. A study evaluated various thiazole compounds against bacterial strains using the microdilution method. The results showed that certain thiazole derivatives had minimum inhibitory concentrations (MIC) ranging from 0.06 to 1.88 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Bacteria | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| Compound 5e | Bacillus cereus | 0.12 | 0.23 |

| Compound 5x | Salmonella Typhimurium | 0.06 | 0.12 |

| Compound 5m | Staphylococcus aureus | <0.06 | <0.12 |

Anticancer Activity

Thiazoles have also been reported to possess anticancer properties. A study focusing on novel thiazole analogues demonstrated their ability to inhibit the proliferation of breast cancer cell lines (MCF-7 and MDA-MB-231). The compounds induced cell cycle arrest at the S and pre-G1 phases, suggesting a mechanism for their antiproliferative effects .

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15 | Cell cycle arrest |

| Compound B | MDA-MB-231 | 10 | Induction of apoptosis |

The biological activities of 2-chloro-5-(methanesulfonylmethyl)-1,3-thiazole may be attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in microbial growth or cancer cell proliferation. For instance, thiazoles can act as noncompetitive inhibitors against certain fungal enzymes, impacting their metabolic pathways . Additionally, they may induce oxidative stress within cancer cells, leading to cell death .

Case Studies

In a recent study on thiazole derivatives, the compound demonstrated significant antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), outperforming standard antibiotics like ampicillin . This highlights its potential as a lead compound in developing new antimicrobial agents.

Another investigation into the anticancer effects of thiazoles revealed that specific modifications in their structure could enhance their efficacy against breast cancer cells while minimizing cytotoxicity toward normal cells .

Q & A

Q. What are the recommended synthetic strategies for preparing 2-chloro-5-(methanesulfonylmethyl)-1,3-thiazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization and functional group introduction. A two-step approach is common:

Thiazole ring formation : Cyclize precursors like thiourea derivatives with α-haloketones under reflux in ethanol or acetonitrile .

Methanesulfonylmethyl introduction : Use nucleophilic substitution with methanesulfonyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C .

- Key Factors :

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance sulfonyl group incorporation .

- Temperature : Higher temperatures (>70°C) improve reaction rates but may increase side products.

- Yield Optimization : Monitor via TLC (silica gel, hexane:ethyl acetate 3:1) and purify by recrystallization (ethanol/water) .

Q. Which spectroscopic techniques are most reliable for structural confirmation of 2-chloro-5-(methanesulfonylmethyl)-1,3-thiazole?

- Methodological Answer :

- ¹H NMR : Look for singlet peaks at δ 3.2–3.5 ppm (methanesulfonyl CH₃) and δ 4.5–5.0 ppm (thiazole C5-CH₂-SO₂) .

- IR Spectroscopy : Confirm sulfonyl group presence via strong absorptions at 1150–1200 cm⁻¹ (S=O asymmetric stretch) and 1350–1400 cm⁻¹ (S=O symmetric stretch) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl or SO₂CH₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when varying catalysts or solvents for methanesulfonylmethyl group introduction?

- Methodological Answer : Contradictions often arise from competing reaction pathways:

- Catalyst Effects :

- Base selection : Strong bases (e.g., NaH) may deprotonate intermediates, leading to undesired byproducts. Use milder bases like K₂CO₃ for controlled substitution .

- Heterogeneous catalysis : Bleaching Earth Clay (pH 12.5) in PEG-400 reduces side reactions by stabilizing intermediates .

- Solvent Effects :

- DMF vs. THF : DMF increases nucleophilicity of the sulfonyl group but may hydrolyze under moisture. Pre-dry solvents over molecular sieves .

- Resolution Strategy :

Perform kinetic studies using HPLC to track intermediate formation and optimize time-temperature profiles .

Q. What mechanistic insights explain the regioselectivity of the thiazole ring substitution in 2-chloro-5-(methanesulfonylmethyl)-1,3-thiazole?

- Methodological Answer :

- Electronic Effects : The C5 position is more nucleophilic due to electron-donating effects from the thiazole sulfur. Methanesulfonylmethyl groups preferentially substitute at C5 via SN2 mechanisms .

- Steric Factors : Bulky substituents at C4 (e.g., methyl or aryl groups) hinder substitution at adjacent positions, directing reactivity to C5 .

- Experimental Validation :

Use DFT calculations to map electrostatic potential surfaces and compare with experimental substituent patterns .

Q. How can researchers design biological activity assays for this compound, considering its structural similarity to bioactive thiazoles?

- Methodological Answer :

- Target Selection : Prioritize enzymes with known sensitivity to sulfonyl-containing thiazoles (e.g., carbonic anhydrase or kinase inhibitors) .

- In Vitro Assays :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., dansylamide displacement for carbonic anhydrase) .

- Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ≤ 25 µg/mL indicates potency) .

- Structure-Activity Relationship (SAR) : Modify the methanesulfonylmethyl group to assess its role in binding affinity (e.g., replace with sulfonamide or carboxylate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.